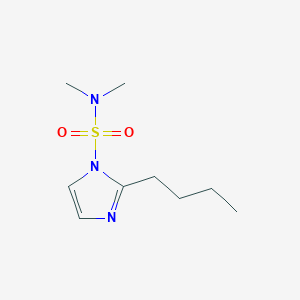

2-Butyl-3-dimethylaminosulfonylimidazole

Description

2-Butyl-3-dimethylaminosulfonylimidazole is a substituted imidazole derivative characterized by a butyl group at the 2-position and a dimethylaminosulfonyl moiety at the 3-position of the imidazole ring. This compound falls under the broader category of sulfonamide-functionalized heterocycles, which are of interest in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties. Its CAS No. is listed in commercial chemical databases such as LookChem, where it is categorized as a pharmaceutical intermediate or organic raw material .

Structurally, the imidazole core provides a rigid aromatic scaffold, while the sulfonamide and alkyl substituents influence solubility, reactivity, and biological activity.

Properties

Molecular Formula |

C9H17N3O2S |

|---|---|

Molecular Weight |

231.32 g/mol |

IUPAC Name |

2-butyl-N,N-dimethylimidazole-1-sulfonamide |

InChI |

InChI=1S/C9H17N3O2S/c1-4-5-6-9-10-7-8-12(9)15(13,14)11(2)3/h7-8H,4-6H2,1-3H3 |

InChI Key |

PDXNHEHINAHLPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC=CN1S(=O)(=O)N(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-Imidazole and Bis-Benzimidazole Sulfonamides

Evidence from synthetic studies in Molecules (2013) highlights bis-imidazole sulfonamides (e.g., bis-(imidazole)sulfonamides) as closely related analogs . These compounds are synthesized via nucleophilic substitution reactions between imidazole derivatives and tris-(4-substituted benzenesulfonate)-diethanolamine under basic conditions. Key differences include:

Benzimidazole Sulfonamides

Benzimidazole sulfonamides (e.g., bis-benzimidazole sulfonamides) differ in their aromatic fused-ring structure, which increases planarity and π-π stacking capacity. These compounds exhibit higher thermal stability and are often explored as corrosion inhibitors or DNA-binding agents, whereas this compound’s aliphatic substituents may favor solubility in non-polar media .

Functional Group Variations

- Sulfonamide Position : Unlike 3-sulfonamidoimidazoles, derivatives with sulfonamide groups at the 1-position (e.g., 1-(p-toluenesulfonyl)imidazole) are more reactive in nucleophilic substitutions due to reduced steric hindrance.

- Alkyl Chain Impact: The butyl group in this compound provides lipophilicity, contrasting with shorter-chain analogs (e.g., methyl or ethyl derivatives), which prioritize solubility in polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.